molecular formula C13H17BrO B13189671 1-(2-Bromophenyl)-2-methylcyclohexan-1-ol

1-(2-Bromophenyl)-2-methylcyclohexan-1-ol

Cat. No.: B13189671
M. Wt: 269.18 g/mol
InChI Key: YKCOSZVRPACSNL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-methylcyclohexan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanol structure

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-2-methylcyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzene and 2-methylcyclohexanone.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone, followed by the addition of 2-bromobenzene under controlled temperature conditions.

    Industrial Production: Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromophenyl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.

    Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with reaction conditions varying from room temperature to elevated temperatures, depending on the desired transformation.

    Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(2-Bromophenyl)-2-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(2-Bromophenyl)-2-methylcyclohexan-1-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-Chlorophenyl)-2-methylcyclohexan-1-ol and 1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol share structural similarities but differ in their halogen substituents.

    Uniqueness: The presence of the bromine atom in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(2-bromophenyl)-2-methylcyclohexan-1-ol

InChI

InChI=1S/C13H17BrO/c1-10-6-4-5-9-13(10,15)11-7-2-3-8-12(11)14/h2-3,7-8,10,15H,4-6,9H2,1H3

InChI Key

YKCOSZVRPACSNL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CC=C2Br)O

Origin of Product

United States

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